molecular formula C14H21ClN2O3 B1230698 2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide CAS No. 24789-03-5

2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

Cat. No.: B1230698
CAS No.: 24789-03-5
M. Wt: 300.78 g/mol
InChI Key: HTVYZYZSMGPSAR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of chloropractolol involves several steps. The starting material is typically practolol, which undergoes chlorination to introduce a chlorine atom into the molecule. The reaction conditions for this chlorination process include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure

Chemical Reactions Analysis

2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of chloropractolol.

Mechanism of Action

2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide exerts its effects by irreversibly binding to beta-1 adrenoceptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This blockade results in a decrease in heart rate and contractility, making it useful in the study of cardiovascular function . The molecular targets involved include the beta-1 adrenoceptors located in the heart and other tissues .

Comparison with Similar Compounds

2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide is unique compared to other beta adrenoceptor antagonists due to its irreversible binding and high selectivity for beta-1 adrenoceptors. Similar compounds include:

This compound’s irreversible binding makes it particularly useful in long-term studies of beta adrenoceptor function and regulation .

Properties

CAS No.

24789-03-5

Molecular Formula

C14H21ClN2O3

Molecular Weight

300.78 g/mol

IUPAC Name

2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

InChI

InChI=1S/C14H21ClN2O3/c1-10(2)16-8-12(18)9-20-13-5-3-11(4-6-13)17-14(19)7-15/h3-6,10,12,16,18H,7-9H2,1-2H3,(H,17,19)

InChI Key

HTVYZYZSMGPSAR-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)CCl)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)CCl)O

Synonyms

chloropractolol
chloropractolol, (+-)-isome

Origin of Product

United States

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